molecular formula C23H23FN2O2 B11310620 2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide

2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide

Cat. No.: B11310620
M. Wt: 378.4 g/mol
InChI Key: ASFPBFMPTHBNJH-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group, a fluorobenzyl group, and a pyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenating agent to form 2,3-dimethylphenyl halide.

    Nucleophilic Substitution: The phenyl halide undergoes nucleophilic substitution with a suitable nucleophile, such as sodium alkoxide, to form the 2,3-dimethylphenoxy intermediate.

    Amide Formation: The phenoxy intermediate is then reacted with 3-fluorobenzylamine and pyridine-2-carboxylic acid under amide coupling conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or benzyl derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Material Science: The compound can be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can be employed in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may find use in the development of specialty chemicals or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(pyridin-2-yl)propanamide: Similar structure but with a different fluorobenzyl substitution.

    2-(2,3-dimethylphenoxy)-N-(3-chlorobenzyl)-N-(pyridin-2-yl)propanamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

Uniqueness

2-(2,3-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23FN2O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C23H23FN2O2/c1-16-8-6-11-21(17(16)2)28-18(3)23(27)26(22-12-4-5-13-25-22)15-19-9-7-10-20(24)14-19/h4-14,18H,15H2,1-3H3

InChI Key

ASFPBFMPTHBNJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3)C

Origin of Product

United States

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